molecular formula C8H10ClF3N2 B1431742 {[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride CAS No. 1394041-60-1

{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride

Cat. No.: B1431742
CAS No.: 1394041-60-1
M. Wt: 226.62 g/mol
InChI Key: UGOPKSWTMRKTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride” is an organic compound with the molecular weight of 212.6 . It is used as an intermediate in the synthesis of pharmaceutical compounds including inhibitors, and anticancer agents .


Synthesis Analysis

The synthesis of 3-(Trifluoromethyl)phenylhydrazine can be achieved by the reduction of 3-(Trifluoromethyl)phenyldiazonium chloride . Another method involves the use of trifluoroacetimidoyl chloride and formhydrazide under certain conditions .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a hydrazine group attached to a phenyl ring with a trifluoromethyl group .


Chemical Reactions Analysis

3-(Trifluoromethyl)phenylhydrazine participates in various chemical reactions. It is used in the synthesis of N-2-diphenylhydrazinecarboxamides and N-2-diphenylhydrazine carbothioamides . It can also act as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide .


Physical and Chemical Properties Analysis

“this compound” is an off-white solid .

Safety and Hazards

“{[3-(Trifluoromethyl)phenyl]methyl}hydrazine hydrochloride” is considered hazardous. It can cause skin irritation and may be harmful if swallowed or inhaled . It is recommended to use personal protective equipment when handling this compound .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.ClH/c9-8(10,11)7-3-1-2-6(4-7)5-13-12;/h1-4,13H,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOPKSWTMRKTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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